benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
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Overview
Description
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a piperidinyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with a carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect neurotransmitter systems in the brain, making it a potential candidate for neurological drug development.
Comparison with Similar Compounds
Similar Compounds
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate: Unique due to its specific substitution pattern and functional groups.
Benzyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)urea: Similar structure but with a urea group instead of a carbamate.
Benzyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amide: Contains an amide group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-17(13-18(15)22-12-6-5-9-19(22)23)21-20(24)25-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKAHJPYHLUVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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